molecular formula C6H5NaO4S2 B13161920 Sodium 2-(methoxycarbonyl)thiophene-3-sulfinate

Sodium 2-(methoxycarbonyl)thiophene-3-sulfinate

Cat. No.: B13161920
M. Wt: 228.2 g/mol
InChI Key: GAUXVCRAJYRAFT-UHFFFAOYSA-M
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Description

Sodium 2-(methoxycarbonyl)thiophene-3-sulfinate is an organosulfur compound with the molecular formula C₆H₅NaO₄S₂. It is a sodium salt derivative of thiophene, a five-membered aromatic ring containing sulfur.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium sulfinates, including sodium 2-(methoxycarbonyl)thiophene-3-sulfinate, typically involves the reaction of thiophene derivatives with sulfinating agents. One common method is the reaction of thiophene-3-sulfonyl chloride with methanol in the presence of a base, followed by neutralization with sodium hydroxide to yield the sodium salt . The reaction conditions often include:

    Temperature: Room temperature to moderate heating.

    Solvent: Methanol or other suitable organic solvents.

    Base: Sodium hydroxide or other strong bases.

Industrial Production Methods

Industrial production of sodium sulfinates may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Sodium 2-(methoxycarbonyl)thiophene-3-sulfinate undergoes various chemical reactions, including:

    Oxidation: Conversion to sulfonates or sulfones.

    Reduction: Formation of thiols or sulfides.

    Substitution: Nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products

Mechanism of Action

The mechanism of action of sodium 2-(methoxycarbonyl)thiophene-3-sulfinate involves its ability to participate in various chemical reactions due to the presence of the sulfinyl group. This group can undergo oxidation, reduction, and substitution reactions, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reactants .

Comparison with Similar Compounds

Similar Compounds

  • Sodium thiophene-2-sulfinate
  • Sodium pyridine-3-sulfinate
  • Sodium trifluoromethanesulfinate

Uniqueness

Sodium 2-(methoxycarbonyl)thiophene-3-sulfinate is unique due to the presence of the methoxycarbonyl group, which imparts distinct reactivity and properties compared to other sodium sulfinates. This functional group enhances its solubility in organic solvents and its ability to participate in specific chemical transformations .

Properties

Molecular Formula

C6H5NaO4S2

Molecular Weight

228.2 g/mol

IUPAC Name

sodium;2-methoxycarbonylthiophene-3-sulfinate

InChI

InChI=1S/C6H6O4S2.Na/c1-10-6(7)5-4(12(8)9)2-3-11-5;/h2-3H,1H3,(H,8,9);/q;+1/p-1

InChI Key

GAUXVCRAJYRAFT-UHFFFAOYSA-M

Canonical SMILES

COC(=O)C1=C(C=CS1)S(=O)[O-].[Na+]

Origin of Product

United States

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